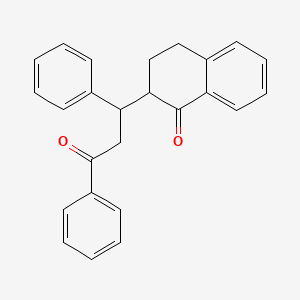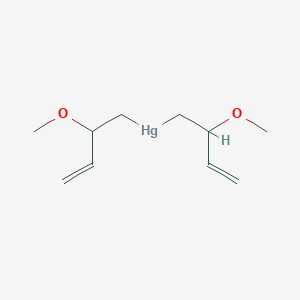
Bis(2-methoxybut-3-en-1-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methoxybut-3-en-1-yl)mercury is an organomercury compound characterized by the presence of two 2-methoxybut-3-en-1-yl groups attached to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxybut-3-en-1-yl)mercury typically involves the reaction of mercury(II) acetate with 2-methoxybut-3-en-1-yl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production would also require stringent safety measures due to the toxic nature of mercury compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methoxybut-3-en-1-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to elemental mercury.
Substitution: The 2-methoxybut-3-en-1-yl groups can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the 2-methoxybut-3-en-1-yl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(2-methoxybut-3-en-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics, although its toxicity poses significant challenges.
Industry: The compound may be used in the development of new materials and catalysts, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism by which Bis(2-methoxybut-3-en-1-yl)mercury exerts its effects involves its ability to interact with thiol groups in proteins and enzymes. This interaction can disrupt normal cellular functions, leading to toxic effects. The compound can also generate reactive oxygen species, contributing to oxidative stress and cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups attached to mercury.
Diethylmercury: Similar to dimethylmercury but with ethyl groups.
Phenylmercury acetate: Contains a phenyl group and an acetate group attached to mercury.
Uniqueness
Bis(2-methoxybut-3-en-1-yl)mercury is unique due to the presence of the 2-methoxybut-3-en-1-yl groups, which impart distinct chemical properties compared to other organomercury compounds
Eigenschaften
CAS-Nummer |
67247-80-7 |
|---|---|
Molekularformel |
C10H18HgO2 |
Molekulargewicht |
370.84 g/mol |
IUPAC-Name |
bis(2-methoxybut-3-enyl)mercury |
InChI |
InChI=1S/2C5H9O.Hg/c2*1-4-5(2)6-3;/h2*4-5H,1-2H2,3H3; |
InChI-Schlüssel |
HYHRRPBBEIDEDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C[Hg]CC(C=C)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


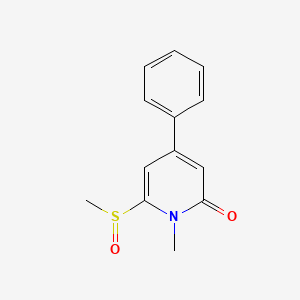
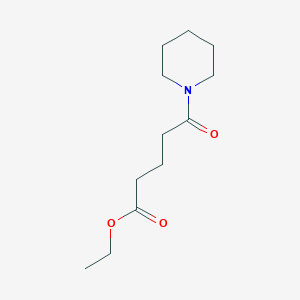
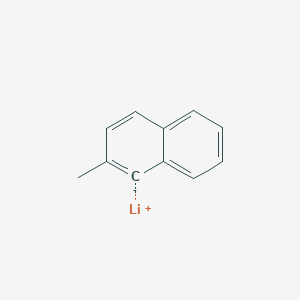

![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)

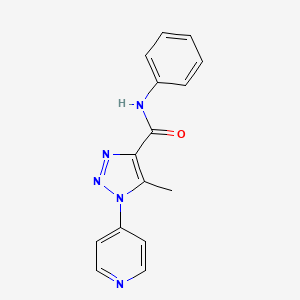

![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)
![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)
